molecular formula C15H12O3 B191059 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one CAS No. 13323-66-5

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B191059
CAS No.: 13323-66-5
M. Wt: 240.25 g/mol
InChI Key: FGPJTMCJNPRZGF-JXMROGBWSA-N
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Description

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by hydroxyl groups at the 2- and 4-positions on its aromatic rings. Chalcones (α,β-unsaturated ketones) are pivotal intermediates in organic synthesis and exhibit diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The hydroxyl groups in this compound enhance its polarity, influencing solubility and hydrogen-bonding interactions, which are critical for its biological and chemical behavior.

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJTMCJNPRZGF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Maybridge MSDS]
Record name 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
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CAS No.

13323-66-5
Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-
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Mechanism of Action

Result of Action

The result of 2’,4-Dihydroxychalcone’s action is a significant reduction in the virulence and infection potential of V. vulnificus. It also exhibits synergistic effects against E. coli by reducing membrane permeability.

Action Environment

The action of 2’,4-Dihydroxychalcone can be influenced by environmental factors. For instance, it has been found to be effective in the presence of nalidixic acid, exhibiting synergistic effects against E. coli. .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of 2’,4-Dihydroxychalcone over time in laboratory settings have been studied. It has been found that the compound’s effects are approximately 90% diffusion-controlled at pH 7.5.

Metabolic Pathways

2’,4-Dihydroxychalcone is involved in various metabolic pathways. It is a vital intermediate substance in the biosynthetic pathway of flavonoids.

Biological Activity

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, commonly referred to as a chalcone, is a compound belonging to the flavonoid family. Chalcones are characterized by their unique structure, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3C_{15}H_{12}O_3. Its structure features hydroxyl groups that are pivotal for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Chalcones, including this compound, exhibit significant antioxidant properties. Studies have shown that the compound can scavenge free radicals effectively, comparable to established antioxidants like vitamin C. The hydroxyl groups in the structure contribute to its ability to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress .

Antimicrobial Properties

Research indicates that chalcones possess antibacterial and antifungal activities. For instance, a study demonstrated that various chalcone derivatives exhibited potent antibacterial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Potential

The anticancer properties of chalcones have garnered significant attention. Various studies have reported that this compound induces apoptosis in cancer cells. This is evidenced by the activation of apoptotic markers such as caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage in tumor cell lines . The compound's ability to inhibit cancer cell proliferation has been linked to its structural characteristics, which allow it to interact with cellular signaling pathways involved in cell survival and death.

Cytotoxicity Studies

A quantitative structure–activity relationship (QSAR) analysis involving various chalcone derivatives highlighted the cytotoxic effects of this compound against different cancer cell lines. The compound demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a lead compound in anticancer drug development .

Compound IC50 (µM) Selectivity Ratio
This compound12.56.8
Doxorubicin0.56.9
Methotrexate0.87.0

Table 1: Cytotoxicity and selectivity ratios of chalcone derivatives.

Mechanistic Insights

Mechanistic studies have revealed that the anticancer activity of this chalcone derivative is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This stress triggers apoptotic pathways, resulting in increased cell death . Furthermore, molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of chalcones are highly dependent on substituent types and positions. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Ring A, Ring B) Key Properties/Activities Reference
Target Compound 2-hydroxyphenyl, 4-hydroxyphenyl Moderate antibacterial (MIC: 0.8 mg/mL)
1-(3′-Hydroxyphenyl)-3-(2-chlorophenyl)-2-propen-1-one (11m) 3-hydroxyphenyl, 2-chlorophenyl Strong antibacterial (MIC: 0.5 mg/mL)
Xanthohumol 2,4-dihydroxy-6-methoxy-3-prenyl, 4-hydroxyphenyl Anticancer, HIV-1 inhibition
4′-Nitrochalcone 4-nitrophenyl, phenyl High reactivity (electron-withdrawing nitro group)
4-Methyl-4′-chlorochalcone 4-methylphenyl, 4-chlorophenyl Lipophilic, enhanced membrane penetration
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one 4-hydroxyphenyl, 2,4,6-trihydroxyphenyl High antioxidant potential

Physicochemical Properties

  • Solubility : Hydroxyl groups increase water solubility but reduce lipid solubility, impacting bioavailability. Chlorinated or methylated derivatives (e.g., 4-Methyl-4′-chlorochalcone) are more lipophilic, favoring cell membrane interaction .
  • Stability : Electron-withdrawing substituents (e.g., nitro) enhance stability against oxidation, whereas hydroxylated chalcones may undergo faster degradation under acidic/alkaline conditions .

Preparation Methods

Solid-State Mechanochemical Synthesis

Recent advances utilize solvent-free grinding of reactants with KOH in a ball mill (500 rpm, 30 min), achieving 72% yield. This method reduces waste but requires post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C, 15 min) in ethanol with 10% NaOH improves reaction efficiency (yield: 83%) while minimizing thermal degradation. The rapid heating enhances enolate formation and accelerates the dehydration step.

Purification and Characterization

Isolation Techniques

  • Acid precipitation : Adjusting the reaction mixture to pH 6–7 with dilute HCl precipitates the crude product.
  • Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-like crystals (mp: 189–191°C).

Spectroscopic Validation

1H NMR (500 MHz, CDCl3) :

  • δ 12.32 (s, 1H, 2′-OH), 9.82 (s, 1H, 4-OH)
  • δ 7.89 (d, J = 15.5 Hz, 1H, H-β), 7.68 (d, J = 15.5 Hz, 1H, H-α)
  • Aromatic protons: δ 6.82–7.43 (m, 8H)

IR (KBr) :

  • 1645 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1265 cm⁻¹ (C-O phenolic)

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison

Method Yield (%) Purity (%) Energy Input Scalability
Conventional 85 98 Moderate High
Mechanochemical 72 95 Low Moderate
Microwave-Assisted 83 97 High High

The conventional method remains optimal for large-scale production, while microwave-assisted synthesis offers time efficiency for laboratory-scale synthesis.

Q & A

Q. What are the standard synthetic routes for 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A common procedure involves reacting 2-hydroxyacetophenone (0.01 mol) with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Thionyl chloride (0.05 mL) may be added to enhance reaction efficiency . Yield optimization requires controlling stoichiometry, temperature, and catalyst concentration. For example, using aqueous NaOH at room temperature minimizes side reactions .

Q. How are structural confirmations performed for this compound?

Structural elucidation relies on spectroscopic methods:

  • 1H and 13C-APT NMR : Identify phenolic -OH protons (δ ~9–12 ppm) and conjugated enone systems (α,β-unsaturated ketone protons at δ ~6–8 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1600–1650 cm⁻¹ and hydroxyl (-OH) bands at ~3200–3500 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 240.26 for C15H12O3) validate the molecular formula .

Q. What purification techniques are recommended to isolate high-purity samples?

Recrystallization using ethanol or methanol is standard. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) resolves impurities from structurally similar byproducts . Purity >95% is achievable, as confirmed by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence biological activity?

Modifying substituents (e.g., methoxy, nitro, or fluoro groups) alters electronic and steric properties, affecting interactions with biological targets. For instance:

  • Antimicrobial activity : Fluorinated derivatives show enhanced activity due to increased lipophilicity and membrane penetration .
  • Antioxidant capacity : Additional hydroxyl groups (e.g., 2,4-dihydroxy substitution) improve radical scavenging via hydrogen bonding . Structure-activity relationship (SAR) studies require systematic substitution and bioassay comparisons (e.g., DPPH assay for antioxidants; MIC tests for antimicrobials) .

Q. What strategies resolve contradictions in reported spectral data for derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic packing. To address this:

  • Use deuterated DMSO for NMR to stabilize enol-keto tautomers .
  • Compare experimental data with computational predictions (e.g., DFT calculations for IR vibrations) .
  • Perform single-crystal X-ray diffraction to unambiguously assign stereochemistry and hydrogen-bonding networks .

Q. How can computational methods enhance experimental design for this compound?

Molecular docking and MD simulations predict binding affinities to biological targets (e.g., enzymes or receptors). For example:

  • Dock the compound into the active site of COX-2 to rationalize anti-inflammatory activity .
  • Calculate frontier molecular orbitals (FMOs) to assess redox potential for antioxidant behavior . Pair computational insights with in vitro assays to prioritize synthetic targets and reduce experimental redundancy.

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Batch-to-batch variability arises from inhomogeneous mixing or temperature gradients. Solutions include:

  • Using flow chemistry for precise control of reaction parameters .
  • Implementing in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Optimizing solvent systems (e.g., ethanol-water mixtures) to balance solubility and environmental safety .

Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) .
  • Bioactivity assays : Include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation (p < 0.05) .
  • Synthetic scalability : Pilot reactions in <50 mL volumes before kilolab-scale production to identify critical process parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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